N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide
CAS No.: 690245-59-1
Cat. No.: VC21513293
Molecular Formula: C21H19ClN2O4S
Molecular Weight: 430.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690245-59-1 |
|---|---|
| Molecular Formula | C21H19ClN2O4S |
| Molecular Weight | 430.9g/mol |
| IUPAC Name | N-(4-chlorophenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide |
| Standard InChI | InChI=1S/C21H19ClN2O4S/c1-28-19-3-2-4-20(13-19)29(26,27)23-14-15-5-7-16(8-6-15)21(25)24-18-11-9-17(22)10-12-18/h2-13,23H,14H2,1H3,(H,24,25) |
| Standard InChI Key | WYURXELJKWCTIM-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
| Canonical SMILES | COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Introduction
N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry. It is identified by the PubChem CID 984408 and has a molecular formula of , with a molecular weight of 430.9 g/mol .
The compound is characterized by a benzamide core substituted with a 4-chlorophenyl group and a sulfonamide moiety linked to a methoxyphenyl group. This unique structure suggests potential biological activity, including antimicrobial and pharmacological properties.
Synthesis
The synthesis of N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide involves multiple steps:
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Sulfonamide Formation: Reaction of a methoxy-substituted benzene derivative with sulfonating agents.
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Amide Coupling: The sulfonamide intermediate undergoes coupling with 4-chlorobenzoyl chloride under basic conditions to form the final product.
This process typically utilizes catalysts such as aluminum chloride (AlCl₃) for sulfonation and coupling agents like thionyl chloride for acylation reactions .
Computational Analysis
In silico studies, such as molecular docking, can provide insights into the compound's binding affinity to biological targets:
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Docking Studies: Predict interactions with enzymes or receptors involved in bacterial or fungal survival.
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Pharmacokinetics: Computational tools estimate absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
For instance, related sulfonamides have shown promising results in molecular docking studies targeting antimicrobial enzymes .
Comparative Data Table
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